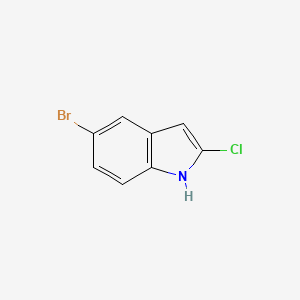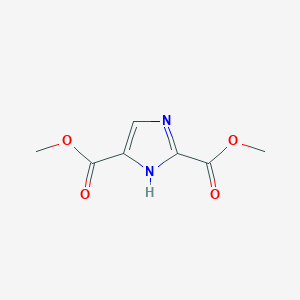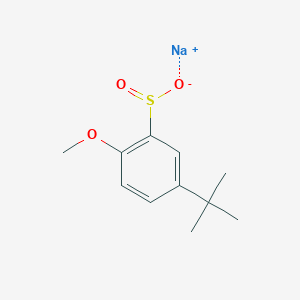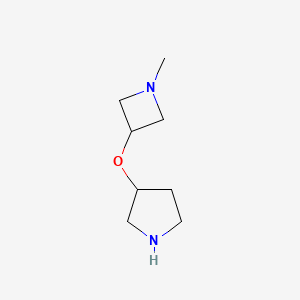![molecular formula C5H4N4OS B12976366 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole-pyrimidine fused compound. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes are scaled up to ensure the compound’s purity and quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various substituents onto the thiazole or pyrimidine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups onto the compound.
Aplicaciones Científicas De Investigación
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing more complex heterocyclic structures. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for drug development. Its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of various enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound’s ability to interact with other biological targets, such as receptors and enzymes, contributes to its diverse pharmacological effects.
Comparación Con Compuestos Similares
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have shown potential in treating various diseases.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are investigated for their anticancer properties.
Thiazolo[5,4-d]pyrimidines: Similar to this compound, these compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the ability to interact with a diverse set of biological targets, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H4N4OS |
|---|---|
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
2-amino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4OS/c6-5-9-3-2(11-5)4(10)8-1-7-3/h1H,(H3,6,7,8,9,10) |
Clave InChI |
JLGYXYNRVGRHEN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=O)N1)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)



![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)





